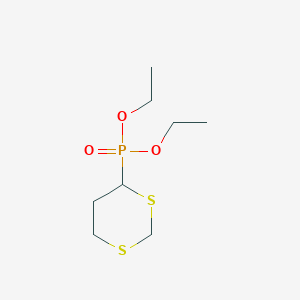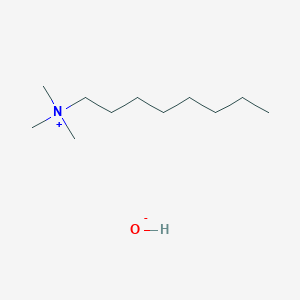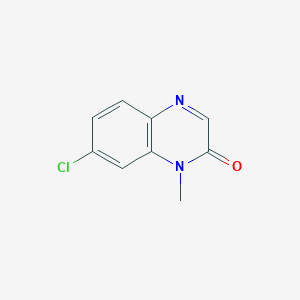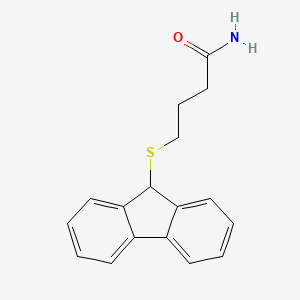
Butanamide, 4-(9H-fluoren-9-ylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((9H-Fluoren-9-yl)thio)butanamide is an organic compound that features a fluorenyl group attached to a butanamide moiety via a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-yl)thio)butanamide typically involves the following steps:
Formation of Fluorenyl Thiol: The initial step involves the preparation of 9H-fluoren-9-thiol from 9H-fluorene. This can be achieved through a thiolation reaction using reagents such as thiourea and hydrogen peroxide under acidic conditions.
Coupling Reaction: The fluorenyl thiol is then coupled with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the desired 4-((9H-Fluoren-9-yl)thio)butanamide.
Industrial Production Methods
In an industrial setting, the production of 4-((9H-Fluoren-9-yl)thio)butanamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
4-((9H-Fluoren-9-yl)thio)butanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4-((9H-Fluoren-9-yl)thio)butanamide has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound’s structural features allow it to be explored as a potential drug candidate or as a probe in biochemical studies.
作用机制
The mechanism of action of 4-((9H-Fluoren-9-yl)thio)butanamide involves its interaction with specific molecular targets, depending on its application. For instance, in organic electronics, the compound’s conjugated system facilitates charge transport. In medicinal chemistry, it may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing biological pathways.
相似化合物的比较
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound also contains a fluorenyl group and exhibits aggregation-induced emission properties.
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the production of high-performance polymers and resins.
Uniqueness
4-((9H-Fluoren-9-yl)thio)butanamide is unique due to its specific combination of a fluorenyl group and a butanamide moiety linked via a sulfur atom. This structure imparts distinct electronic and steric properties, making it versatile for various applications in materials science and medicinal chemistry.
属性
CAS 编号 |
374722-01-7 |
|---|---|
分子式 |
C17H17NOS |
分子量 |
283.4 g/mol |
IUPAC 名称 |
4-(9H-fluoren-9-ylsulfanyl)butanamide |
InChI |
InChI=1S/C17H17NOS/c18-16(19)10-5-11-20-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9,17H,5,10-11H2,(H2,18,19) |
InChI 键 |
CGHUYCYKPAFFAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)SCCCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
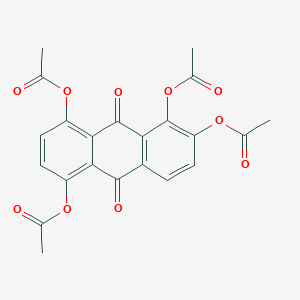

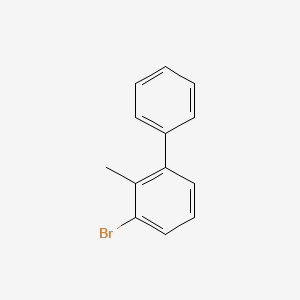
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
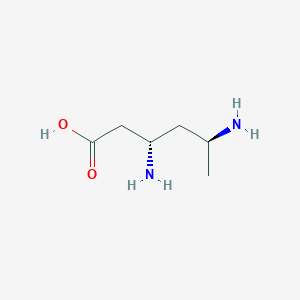
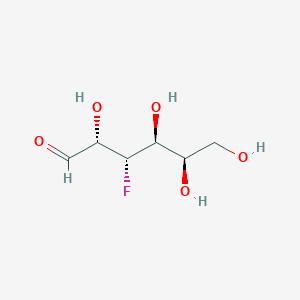
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
